molecular formula C29H31N3O3 B11434137 4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

Cat. No.: B11434137
M. Wt: 469.6 g/mol
InChI Key: YQQHNTZTIMNYOU-UHFFFAOYSA-N
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Description

4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the 4-Methoxyphenoxyethyl Group: This step involves the nucleophilic substitution reaction where the benzodiazole core reacts with 4-methoxyphenoxyethyl halide in the presence of a base.

    Formation of the Pyrrolidinone Ring: This can be synthesized through the reaction of the intermediate with 2,4,6-trimethylphenyl isocyanate under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.

    Purification Techniques: Use of chromatography and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions can target the benzodiazole core and the pyrrolidinone ring.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates, and bases like sodium hydroxide.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Reduced benzodiazole and pyrrolidinone derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Potential use as a pharmacophore in drug design due to its complex structure.

    Biological Probes: Used in the study of enzyme interactions and receptor binding.

Industry

    Polymer Science: Used in the synthesis of advanced polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole core can interact with enzyme active sites, while the pyrrolidinone ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE
  • 4-{1-[2-(4-HYDROXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE
  • 4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE

Uniqueness

The presence of the 4-methoxyphenoxyethyl group and the specific substitution pattern on the phenyl rings make 4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE unique. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O3/c1-19-15-20(2)28(21(3)16-19)32-18-22(17-27(32)33)29-30-25-7-5-6-8-26(25)31(29)13-14-35-24-11-9-23(34-4)10-12-24/h5-12,15-16,22H,13-14,17-18H2,1-4H3

InChI Key

YQQHNTZTIMNYOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)OC)C

Origin of Product

United States

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